6-Amino-5-fluoronicotinaldehyde

Beschreibung

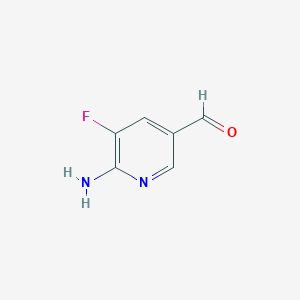

6-Amino-5-fluoronicotinaldehyde is a fluorinated pyridine derivative featuring an amino group at the 6-position, a fluorine atom at the 5-position, and an aldehyde functional group at the 3-position of the pyridine ring. Its molecular formula is C₆H₄FN₂O, with a molecular weight of 154.11 g/mol. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing fluorinated analogs of bioactive molecules such as flupirtine and retigabine, where fluorination enhances metabolic stability and bioavailability . The aldehyde group enables versatile reactivity, facilitating condensations, nucleophilic additions, and cross-coupling reactions for further functionalization.

Eigenschaften

Molekularformel |

C6H5FN2O |

|---|---|

Molekulargewicht |

140.11 g/mol |

IUPAC-Name |

6-amino-5-fluoropyridine-3-carbaldehyde |

InChI |

InChI=1S/C6H5FN2O/c7-5-1-4(3-10)2-9-6(5)8/h1-3H,(H2,8,9) |

InChI-Schlüssel |

BCYYWWAMWZVKLI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=NC(=C1F)N)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-fluoronicotinaldehyde with ammonia or an amine under controlled conditions to introduce the amino group . The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods: Industrial production of 6-Amino-5-fluoronicotinaldehyde may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound in larger quantities by maintaining optimal reaction conditions and minimizing the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Amino-5-fluoronicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens, acids, and bases can be used to facilitate substitution reactions.

Major Products:

Oxidation: 6-Amino-5-fluoronicotinic acid.

Reduction: 6-Amino-5-fluoronicotinalcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

6-Amino-5-fluoronicotinaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules

Biologische Aktivität

6-Amino-5-fluoronicotinaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The presence of both an amino and a fluorine group in its structure enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features:

- Amino Group : Enhances solubility and interaction with biological macromolecules.

- Fluorine Atom : Imparts electronic properties that can modify the compound's reactivity and binding affinity.

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions due to the aldehyde group and the electron-withdrawing nature of the fluorine atom. This allows it to interact with specific molecular targets, leading to the formation of biologically active compounds.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It has potential interactions with G protein-coupled receptors (GPCRs), which are crucial for various physiological responses.

- DNA Binding : Preliminary studies suggest that it may bind to DNA, influencing gene expression and cellular proliferation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : It shows promise as an antimicrobial agent, potentially effective against a range of bacterial strains.

- Anticancer Properties : Studies have indicated antiproliferative effects on various cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A significant study conducted on the antiproliferative effects of this compound demonstrated that it inhibited cell growth in several cancer cell lines, including breast and lung cancer. The IC50 values ranged from 0.4 to 5.6 µM, indicating strong activity compared to standard chemotherapeutic agents. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 6-Amino-5-fluoronicotinaldehyde can be contextualized against related pyridine derivatives, focusing on substituent effects (halogens, amino groups) and functional group variations (aldehyde vs. nitrile). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects

- Fluorine vs. Bromine :

- Fluorine’s electronegativity and small size enhance metabolic stability in pharmaceuticals, whereas bromine’s larger atomic radius improves reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- The bromo analog (6-Amino-5-bromonicotinaldehyde) exhibits distinct ¹H-/¹³C-NMR shifts due to bromine’s deshielding effects, critical for structural elucidation . Amino Group:

- The 6-NH₂ group in all amino-substituted analogs enhances solubility in polar solvents and participation in hydrogen bonding, which is pivotal for crystallinity in intermediates .

Functional Group Reactivity

- Aldehyde vs. Nitrile :

- Aldehydes (e.g., this compound) are highly reactive toward nucleophiles (e.g., amines for Schiff base formation), enabling facile derivatization.

- Nitriles (e.g., 6-Amino-5-fluoronicotinonitrile) are thermally stable and hydrolyze to carboxylic acids under acidic/basic conditions, offering divergent synthetic pathways .

Synthetic Utility Brominated analogs (e.g., 6-Bromo-5-fluoronicotinaldehyde) are preferred for metal-catalyzed couplings, while fluorinated derivatives are prioritized in drug discovery for improved pharmacokinetics . The nitrile variant’s stability (6-Amino-5-fluoronicotinonitrile) makes it suitable for high-temperature reactions, contrasting with the aldehyde’s sensitivity to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.